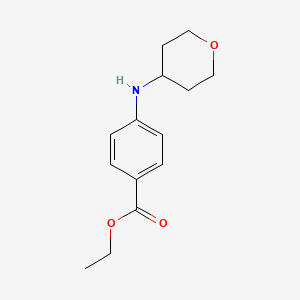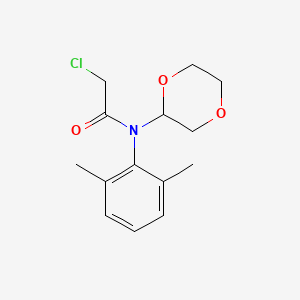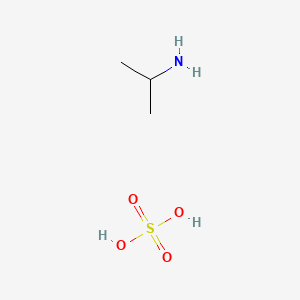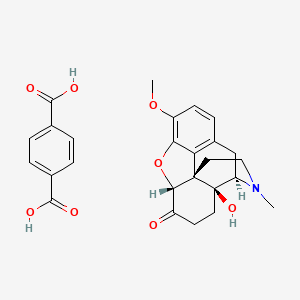
Butyltintris(laurylmercapto acetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyltintris(laurylmercapto acetate) is an organotin compound that has gained attention due to its unique chemical properties and potential applications in various fields. This compound consists of a tin atom bonded to three laurylmercapto acetate groups, making it a versatile molecule with interesting reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyltintris(laurylmercapto acetate) typically involves the reaction of tributyltin chloride with laurylmercapto acetic acid. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Industrial Production Methods
On an industrial scale, the production of Butyltintris(laurylmercapto acetate) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve large-scale production.
化学反応の分析
Types of Reactions
Butyltintris(laurylmercapto acetate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The laurylmercapto acetate groups can be substituted with other ligands, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halides and other nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
科学的研究の応用
Butyltintris(laurylmercapto acetate) has found applications in several scientific research areas, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its ability to enhance material properties.
作用機序
The mechanism by which Butyltintris(laurylmercapto acetate) exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting their permeability and stability. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound’s unique structure plays a crucial role in its biological activity.
類似化合物との比較
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Dibutyltin dilaurate
Comparison
Butyltintris(laurylmercapto acetate) differs from similar compounds in its specific functional groups and reactivity. While tributyltin chloride and tributyltin oxide are well-known for their use as biocides and antifouling agents, Butyltintris(laurylmercapto acetate) offers additional versatility due to its laurylmercapto acetate groups. This makes it more suitable for applications in organic synthesis and material science.
Conclusion
Butyltintris(laurylmercapto acetate) is a compound with diverse applications and unique chemical properties. Its synthesis, reactivity, and potential uses in various fields make it an interesting subject for further research and development. As scientific understanding of its mechanism of action and interactions with biological systems grows, new applications and opportunities for this compound are likely to emerge.
特性
CAS番号 |
26292-98-8 |
|---|---|
分子式 |
C46H90O6S3Sn |
分子量 |
954.1 g/mol |
IUPAC名 |
dodecyl 2-[butyl-bis[(2-dodecoxy-2-oxoethyl)sulfanyl]stannyl]sulfanylacetate |
InChI |
InChI=1S/3C14H28O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;1-3-4-2;/h3*17H,2-13H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChIキー |
XGQTTWHUFMHJMA-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCCCCCCOC(=O)CS[Sn](CCCC)(SCC(=O)OCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


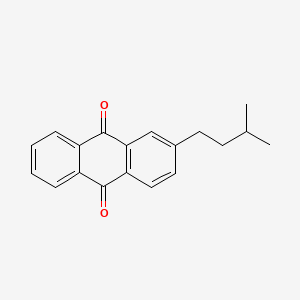
![2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate](/img/structure/B13757642.png)
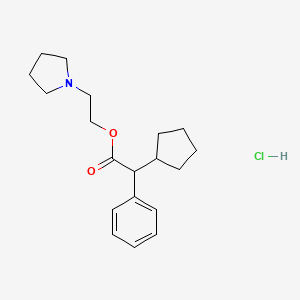
ammonium methyl sulfate](/img/structure/B13757663.png)


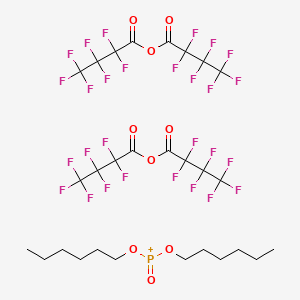
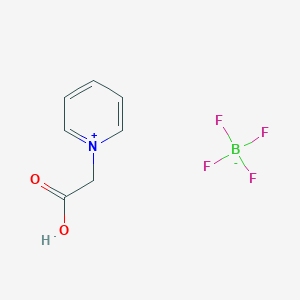
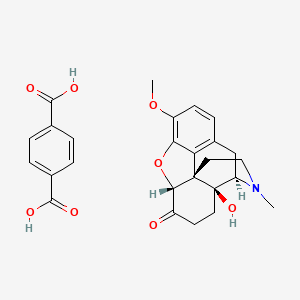
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
